(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(phenyl)methanone
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Overview
Description
1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a chlorobenzenesulfonyl group, a furan ring, an oxazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan ring and the chlorobenzenesulfonyl group. The final steps involve the coupling of the benzoyl group and the piperazine ring under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Benzyl derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE
- 1-BENZOYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE
Uniqueness: 1-BENZOYL-4-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzenesulfonyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H20ClN3O5S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
[4-[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20ClN3O5S/c25-18-8-10-19(11-9-18)34(30,31)22-24(33-21(26-22)20-7-4-16-32-20)28-14-12-27(13-15-28)23(29)17-5-2-1-3-6-17/h1-11,16H,12-15H2 |
InChI Key |
OYLBLESYMOXXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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